Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2h,7h)-dione
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Overview
Description
Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2H,7H)-dione is a heterocyclic compound that features a fused ring system containing both pyrrole and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydropyrrolo[1,2-a]pyrazine-1,6(2H,7H)-dione typically involves multicomponent reactions (MCRs), which are efficient strategies for constructing complex molecules. One common method is the Ugi-azide four-component reaction, which involves the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, an isocyanide, and sodium azide in methanol at room temperature . Another approach involves the reaction of N-alkylpyrrole with hydrazine hydrate, followed by further reactions with electrophilic reagents such as carbonyl compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis is feasible. The use of metal-free, cost-effective processes has also been highlighted in recent research .
Chemical Reactions Analysis
Types of Reactions: Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield tetrahydropyrrolo derivatives with different substituents.
Substitution: Substitution reactions, particularly with electrophilic reagents, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like carbonyl compounds and acetylenedicarboxylic acid are employed.
Major Products: The major products formed from these reactions include various substituted tetrahydropyrrolo derivatives, which can exhibit different biological activities .
Scientific Research Applications
Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2H,7H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities.
Mechanism of Action
The exact mechanism of action of tetrahydropyrrolo[1,2-a]pyrazine-1,6(2H,7H)-dione is not fully understood. studies suggest that it interacts with various molecular targets and pathways, including kinase inhibition and enzyme modulation . The compound’s biological activities are likely due to its ability to bind to specific proteins and enzymes, altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: This derivative is synthesized via the Ugi-azide reaction and exhibits similar biological activities.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: This compound is synthesized from N-alkylpyrrole and hydrazine hydrate and has potential antidiabetic activity.
Uniqueness: Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2H,7H)-dione is unique due to its specific ring structure and the diverse range of reactions it can undergo. Its ability to serve as a versatile scaffold for drug discovery and materials science sets it apart from other similar compounds .
Properties
IUPAC Name |
2,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-2-1-5-7(11)8-3-4-9(5)6/h5H,1-4H2,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPBLUIGPWJXCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)NCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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